
甲基3-(吗啉-4-基甲酰基)苯甲酸酯
描述
Methyl 3-(morpholin-4-ylcarbonyl)benzoate is a chemical compound with the CAS Number: 6724-93-2 . It has a molecular weight of 249.27 and its IUPAC name is methyl 3- (4-morpholinylcarbonyl)benzoate . The compound is used in diverse scientific research due to its versatile nature.
Molecular Structure Analysis
The InChI code for Methyl 3-(morpholin-4-ylcarbonyl)benzoate is 1S/C13H15NO4/c1-17-13(16)11-4-2-3-10(9-11)12(15)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3 . This indicates that the molecule consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Methyl 3-(morpholin-4-ylcarbonyl)benzoate has a molecular weight of 249.27 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.科学研究应用
合成和化学性质
合成方法和物理化学性质
已经合成了多种吗啉盐,包括与 3-(吗啉-4-基羰基)苯甲酸甲酯相关的盐,展示了这些化合物可以表现出的多种物理化学性质。这些盐表现出中等至低毒性,并根据其阴离子对应物表现出不同程度的溶解性和反应性,突出了它们作为生物质和其他应用的多功能溶剂的潜力 (Pernak 等人,2011 年)。
结构分析
已经对相关化合物(例如 3-(吗啉-4-基甲基)-1,3-苯并噻唑-2-硫酮)进行了详细的结构分析。这些研究提供了对分子几何形状、构象和分子间相互作用的见解,这些对于理解这些分子的反应性和潜在应用至关重要 (Franklin 等人,2011 年)。
潜在应用
生物降解性和毒性研究
已经评估了基于吗啉的化合物的生物降解性和毒性,为其在各种应用中的安全和可持续使用提供了必要的数据。这些研究是开发对环境友好的新材料和化学品的基础 (Pernak 等人,2011 年)。
葡萄糖苷酶抑制剂和抗氧化活性
已经探索了一些衍生物的体外抗氧化活性和作为葡萄糖苷酶抑制剂。这项研究为开发具有潜在治疗应用的化合物开辟了途径,重点关注代谢紊乱和氧化应激 (Özil 等人,2018 年)。
紫外线固化涂料中的光引发效率
含有吗啉部分的共聚物已被评估为紫外线固化涂料的光引发剂。这些研究表明,将吗啉掺入共聚物中可以提高光引发效率,表明在涂料和印刷技术中具有潜在的工业应用 (Angiolini 等人,1997 年)。
量子化学计算和光谱学
吗啉衍生物的量子化学计算和光谱研究有助于更深入地了解它们的电子结构和反应性。这些信息对于设计具有特定性质以用于目标应用的新分子至关重要 (Parlak 等人,2011 年)。
属性
IUPAC Name |
methyl 3-(morpholine-4-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-4-2-3-10(9-11)12(15)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDHMDRHBBIVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-(3-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2685846.png)
![N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide](/img/structure/B2685847.png)
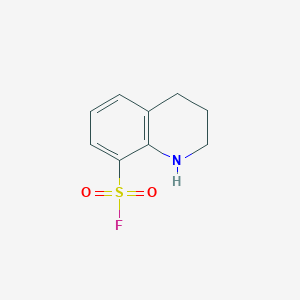
![4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2685851.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B2685853.png)
![N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2685855.png)
![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2685856.png)
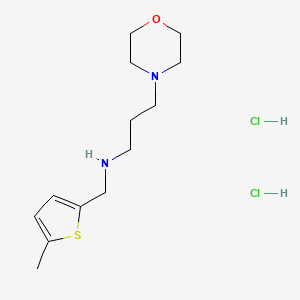
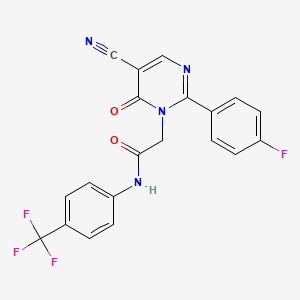
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2685860.png)
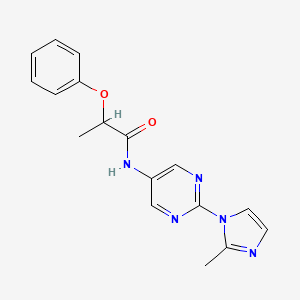
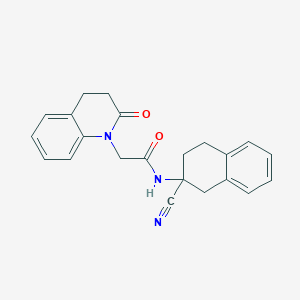
![7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2685864.png)
![8-(2,3-Dimethylphenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2685866.png)